molecular formula C17H18BrNO2 B4941313 N-(2-bromophenyl)-4-butoxybenzamide

N-(2-bromophenyl)-4-butoxybenzamide

Cat. No.: B4941313
M. Wt: 348.2 g/mol
InChI Key: HGGVKBCLOQKVFT-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-4-butoxybenzamide is a benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and a 4-butoxy substituent on the benzoyl ring. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, while the butoxy chain at the para position of the benzoyl moiety enhances lipophilicity.

Properties

IUPAC Name

N-(2-bromophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGVKBCLOQKVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-butoxybenzamide typically involves the following steps:

    Amidation: The brominated phenyl compound is then reacted with 4-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution: Formation of N-(2-substituted phenyl)-4-butoxybenzamide derivatives.

    Oxidation: Formation of N-(2-bromophenyl)-4-butoxybenzoic acid.

    Reduction: Formation of N-(2-bromophenyl)-4-butoxybenzylamine.

Scientific Research Applications

N-(2-bromophenyl)-4-butoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and butoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Ring Substituents on Amide Nitrogen Key Properties/Applications Reference
This compound 4-butoxy 2-bromophenyl High lipophilicity; potential for drug design
N-(2-Nitrophenyl)-4-bromo-benzamide (I) 4-bromo 2-nitrophenyl Crystallographically characterized; nitro group enhances electrophilicity
4-Chloro-N-(2-methoxyphenyl)benzamide 4-chloro 2-methoxyphenyl Methoxy group improves solubility; used in crystallography studies
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 4-(4-methoxybenzamido) 4-bromophenyl Dual amide groups; potential for hydrogen bonding
N-(2-Aminophenyl)-4-butoxybenzamide 4-butoxy 2-aminophenyl Amino group enables conjugation; precursor for bioactive molecules

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromophenyl group in the target compound reduces electron density at the amide nitrogen compared to 2-methoxyphenyl (electron-donating) in 4-chloro-N-(2-methoxyphenyl)benzamide . This difference may influence reactivity in nucleophilic acyl substitution reactions.
  • Crystallographic Data: N-(2-Nitrophenyl)-4-bromo-benzamide (I) exhibits two molecules per asymmetric unit, with a mean σ(C–C) bond length deviation of 0.006 Å .

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